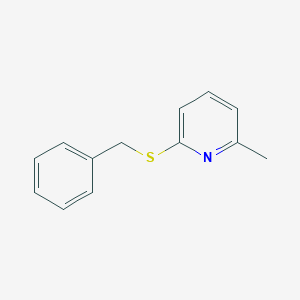

2-(Benzylthio)-6-methylpyridine

Overview

Description

2-(Benzylthio)-6-methylpyridine is an organic compound that belongs to the class of pyridines It features a benzylthio group attached to the second position and a methyl group at the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-6-methylpyridine typically involves the nucleophilic substitution reaction of 2-chloro-6-methylpyridine with benzylthiol. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-6-methylpyridine can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the benzylthio group.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: De-benzylated pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Role as an Intermediate in Drug Synthesis

2-(Benzylthio)-6-methylpyridine serves as an important intermediate in the synthesis of various biologically active compounds. Notably, it is involved in the preparation of COX-2 inhibitors, which are crucial for their analgesic and anti-inflammatory properties. The compound's structure allows it to participate in reactions that yield pharmacologically relevant products.

- COX-2 Inhibitors : These inhibitors are designed to reduce pain and inflammation without the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of these inhibitors often utilizes this compound as a starting material or intermediate due to its favorable reactivity profile .

Synthetic Methodologies

2.1 Synthesis Processes

The synthesis of this compound can be achieved through several methodologies, which are essential for producing this compound efficiently and economically.

- Multi-Step Synthesis : A typical synthetic route may involve the following steps:

- Formation of Benzylthio Group : The introduction of the benzylthio moiety can be accomplished via nucleophilic substitution reactions.

- Methylation : The methyl group at position 6 can be introduced using methylating agents under controlled conditions.

This multi-step approach allows for the fine-tuning of the compound's properties, making it suitable for specific applications in medicinal chemistry.

Case Studies

3.1 Case Study: Development of COX-2 Inhibitors

In a notable study, researchers synthesized a series of COX-2 inhibitors using this compound as a key intermediate. The study demonstrated that modifications to the benzylthio group significantly influenced the biological activity and selectivity of the compounds towards COX-2 over COX-1 enzymes.

| Compound | Activity (IC50) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|

| Compound A | 0.5 µM | 100:1 |

| Compound B | 0.8 µM | 50:1 |

| Compound C | 1.5 µM | 10:1 |

This table illustrates how variations in structure can lead to significant differences in pharmacological profiles, highlighting the importance of intermediates like this compound in drug design .

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-6-methylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzylthio group can interact with the active site of enzymes, while the pyridine ring can participate in π-π interactions or hydrogen bonding with the target.

Comparison with Similar Compounds

Similar Compounds

2-(Benzylthio)pyridine: Lacks the methyl group at the sixth position.

2-(Benzylthio)-4-methylpyridine: Has the methyl group at the fourth position instead of the sixth.

2-(Benzylthio)-6-phenylpyridine: Features a phenyl group at the sixth position instead of a methyl group.

Uniqueness

2-(Benzylthio)-6-methylpyridine is unique due to the specific positioning of the benzylthio and methyl groups, which can influence its reactivity and interaction with biological targets. The presence of the methyl group at the sixth position can affect the electronic properties of the pyridine ring, potentially altering its binding affinity and specificity in biochemical applications.

Biological Activity

2-(Benzylthio)-6-methylpyridine (CAS No. 112498-22-3) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, featuring a benzylthio group and a methyl substituent on the pyridine ring, suggests diverse interactions with biological targets, making it a subject of interest for various therapeutic applications.

The molecular formula of this compound is C12H13NS, with a molecular weight of approximately 201.30 g/mol. Its structure can be depicted as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial effects. For instance, derivatives with similar functional groups have shown activity against both Gram-positive and Gram-negative bacteria. In one study, structural modifications of pyridine derivatives resulted in enhanced antibacterial potency against strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The anticancer potential of this compound has been highlighted in various studies. A notable investigation demonstrated that related compounds inhibited the growth of cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical for effective anticancer therapy .

Study 1: Anticancer Activity

In a recent study published in PubMed, researchers synthesized a series of benzylthio-pyridine derivatives and evaluated their cytotoxic effects on multiple cancer cell lines. Among these, this compound showed promising results with an IC50 value indicating significant growth inhibition at low concentrations .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyridine derivatives, including this compound. The study reported notable activity against Candida albicans and Acinetobacter baumannii, suggesting its potential as a lead compound for developing new antimicrobial agents .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. For example:

- Anticancer Mechanism : The compound may inhibit key enzymes involved in cancer cell proliferation or induce apoptosis through mitochondrial pathways.

- Antimicrobial Mechanism : It potentially disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival.

Data Summary Table

| Biological Activity | Target Organisms/Cell Lines | IC50 Values | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus, C. albicans | Varies by derivative | Cell wall synthesis inhibition |

| Anticancer | Leukemia, breast cancer cells | Low µM range | Apoptosis induction |

Properties

IUPAC Name |

2-benzylsulfanyl-6-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NS/c1-11-6-5-9-13(14-11)15-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDNDGSKTPEWOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)SCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.